5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol
Overview
Description
5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. This compound is part of a class of boron-based molecules that have shown significant potential in various pharmacological applications, particularly in targeting hypoxic tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions are generally mild and efficient, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous-flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.
Biology: Investigated for its potential as a hypoxia inhibitor, targeting hypoxic tumor cells.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with hypoxia-inducing factors in tumor cells. The compound targets these factors, inhibiting their activity and thereby reducing the survival and proliferation of hypoxic tumor cells . This action is facilitated by the boron atom, which plays a crucial role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[c][1,2,5]oxadiazoles
- Benzo[c][1,2,5]thiadiazoles
Comparison
5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and potential pharmacological activity. Compared to benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, this compound exhibits a higher specificity for hypoxia-inducing factors, making it a more promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
5-fluoro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQMJYSGCZLJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)F)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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